N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxin ring linked via a sulfanyl acetamide bridge to a 3-ethyl-substituted 1,2,3-triazolo[4,5-d]pyrimidine core. The benzodioxin moiety contributes to aromatic interactions in biological systems, while the triazolopyrimidine core is a pharmacophoric motif associated with kinase inhibition and antimicrobial activity . The ethyl group at the triazole position likely enhances metabolic stability and modulates lipophilicity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-2-22-15-14(20-21-22)16(18-9-17-15)26-8-13(23)19-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBGFBKXKSTZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 1,4-benzodioxin derivatives and triazolopyrimidine precursors. The key steps in the synthesis may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.
Introduction of the Triazolopyrimidine Moiety: This step may involve the use of triazole and pyrimidine derivatives, often through cycloaddition reactions.
Coupling Reactions: The final step involves coupling the benzodioxin and triazolopyrimidine moieties through sulfanyl linkages, typically using thiol reagents and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to altered signaling pathways.
DNA/RNA Binding: Intercalating into nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and inferred biological implications.
Structural Analogues and Key Features
Note: Molecular formula and weight for the target compound are inferred from structural analysis due to lack of direct data.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 422.49 g/mol. The structure comprises a benzodioxin moiety linked to a triazolopyrimidine unit via a sulfanyl group.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzodioxin Derivative : The starting material is 2,3-dihydrobenzo[1,4]dioxin which is reacted with appropriate acylating agents to form the acetamide derivative.
- Synthesis of Triazolopyrimidine : The triazolopyrimidine unit is synthesized through cyclization reactions involving ethyl hydrazine derivatives and pyrimidine precursors.
- Coupling Reaction : Finally, the two components are coupled using standard coupling techniques involving sulfanyl linkers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo and benzodioxin moieties. For instance:
- In vitro Studies : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(triazolo)pyrimidine} have shown significant cytotoxic effects against various cancer cell lines including breast (MDA-MB-231), lung (A549), and leukemia (CCRF-CEM) cells. In particular, one study reported inhibition rates of 31.50% to 47.41% in cell growth at concentrations around 2.9 μM .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential as acetylcholinesterase inhibitors which are crucial for the treatment of Alzheimer's disease. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(triazolo)pyrimidine} derivatives could be explored further for neuroprotective applications .
Antimicrobial Activity
Preliminary screenings indicate that this compound may exhibit antimicrobial properties:
- Bacterial Strains : Testing against various bacterial strains revealed moderate activity, suggesting potential as an antibacterial agent.
Case Studies
- Case Study on Anticancer Properties : A recent investigation into a series of benzodioxin derivatives revealed that modifications on the triazolo-pyrimidine scaffold significantly enhanced their anticancer efficacy against multiple cell lines .
- Enzyme Inhibition Study : A study focused on sulfonamide derivatives containing benzodioxane moieties indicated promising results in inhibiting α-glucosidase and acetylcholinesterase enzymes, showcasing the therapeutic potential against Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.49 g/mol |
| Anticancer Activity | IC50 ~ 2.9 μM |
| Enzyme Inhibition | Acetylcholinesterase |
| Antimicrobial Activity | Moderate against certain strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
